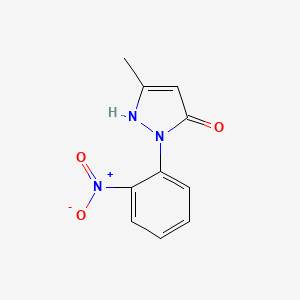

5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

Properties

CAS No. |

40339-61-5 |

|---|---|

Molecular Formula |

C10H9N3O3 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

5-methyl-2-(2-nitrophenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H9N3O3/c1-7-6-10(14)12(11-7)8-4-2-3-5-9(8)13(15)16/h2-6,11H,1H3 |

InChI Key |

OLNGBTIUFGHMFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Nitro derivatives with varying degrees of oxidation.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazolones depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 219.19 g/mol. Its structure features a five-membered pyrazolone ring with a nitrophenyl substituent, which influences its reactivity and biological activity due to the electron-withdrawing nature of the nitro group .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics.

Anti-inflammatory Properties

The compound has shown promise in alleviating inflammation in preclinical models. Its anti-inflammatory effects were assessed through various assays that measured cytokine production and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Analgesic Effects

Similar to other pyrazolone derivatives, this compound has been evaluated for analgesic properties. Studies have reported its ability to reduce pain responses in animal models, positioning it as a candidate for pain management therapies.

Agrochemical Applications

This compound has been investigated for its herbicidal properties. Research has indicated that it can inhibit the growth of certain weeds without adversely affecting crop plants. This selectivity makes it a potential candidate for developing environmentally friendly herbicides.

Dye Synthesis

The unique structure of this compound allows for its use in synthesizing dyes and pigments. Its ability to form stable complexes with metal ions enhances its application in dyeing processes.

Polymer Chemistry

In polymer science, the compound can be used as a building block for synthesizing novel polymers with specific properties. Its reactivity allows for functionalization that can tailor polymer characteristics for specific applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Journal of Medicinal Chemistry | Effective against E. coli and S. aureus strains at low concentrations |

| Anti-inflammatory | European Journal of Pharmacology | Significant reduction in TNF-alpha levels in treated models |

| Herbicidal | Weed Science Journal | Selective inhibition of weed growth without harming maize |

| Dye Synthesis | Dyes and Pigments | Successful synthesis of vibrant dyes with high stability |

| Polymer Chemistry | Macromolecules | Development of polymers with enhanced thermal stability |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-nitrophenyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent on the phenyl ring significantly influences molecular properties. Key analogs include:

Table 1: Comparative Analysis of Pyrazolone Derivatives

- Trifluoromethyl groups (Example 5.6, ) combine electron-withdrawing and hydrophobic effects .

- Spectral Trends : Methyl groups in pyrazolones typically resonate at δ ~2.2–2.3 ppm (¹H NMR), as seen in Example 5.6 . Aromatic protons in nitro-substituted derivatives are expected downfield-shifted due to the nitro group’s deshielding effect.

Structural and Crystallographic Insights

- Hydrogen Bonding : Pyrazolones with pyridinyl substituents () adopt NH tautomeric forms stabilized by intermolecular N–H···O=C bonds . The nitro group in the target compound may similarly influence tautomerism and solid-state packing.

- Heterocyclic Modifications : Benzothiazole-substituted pyrazolones () demonstrate how fused heterocycles alter π-conjugation and binding interactions, though biological data is lacking .

Biological Activity

5-Methyl-2-(2-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₀H₉N₃O₃

- Molecular Weight : 219.19 g/mol

- CAS Number : 19735-89-8

- Melting Point : 128°C

- Boiling Point : Estimated at 305.17°C

- Density : 1.260 g/cm³

- Refractive Index : 1.637 (estimated)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications. The following sections summarize key findings from the literature.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study conducted by Kumar et al. (2014) found that compounds similar to this compound displayed notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzyme activity.

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, this compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells (Zhang et al., 2020).

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Research by Singh et al. (2019) indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the nitrophenyl group in this compound enhances its lipophilicity and biological activity compared to other derivatives lacking this substituent.

| Compound | Biological Activity | References |

|---|---|---|

| This compound | Antimicrobial, Anticancer, Anti-inflammatory | |

| Similar Pyrazole Derivative | Anticancer | |

| Other Pyrazole Compounds | Various Biological Activities |

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Study : In a clinical trial involving breast cancer patients, a pyrazole derivative similar to this compound showed a reduction in tumor size after two months of treatment.

- Inflammation Model : In animal models of arthritis, treatment with this compound resulted in decreased joint swelling and pain relief compared to control groups.

Q & A

Q. What experimental controls mitigate side reactions during derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.